molecular formula C14H13NO3S B2407514 Methyl 3-acetamido-5-phenylthiophene-2-carboxylate CAS No. 100867-05-8

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate

Cat. No.: B2407514
CAS No.: 100867-05-8
M. Wt: 275.32
InChI Key: LQHICANBNSHMOZ-UHFFFAOYSA-N
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Description

Structural Features

Feature Description
Thiophene core Five-membered aromatic ring with one sulfur atom.
Substituents - 2nd position: Methyl ester
- 3rd position: Acetamido group
- 5th position: Phenyl group
Planarity The thiophene ring is planar, with substituents affecting π-electron delocalization.

This structural complexity enables diverse applications in medicinal chemistry and materials science, particularly in designing enzyme inhibitors or fluorescent probes.

Historical Context in Thiophene Derivative Research

Thiophene derivatives have been studied since Viktor Meyer’s discovery of thiophene in 1882. Early research focused on their aromatic properties and synthesis methods, such as the Paal-Knorr and Gewald reactions , which remain foundational for constructing thiophene scaffolds. The introduction of functional groups like acetamido and phenyl has expanded their utility in modern chemistry.

Key Developments in Thiophene Chemistry

Era Advancement Impact
1880s Isolation of thiophene as a benzene contaminant. Established thiophene’s aromatic nature and reactivity.
1960s Development of Gewald reaction for 2-aminothiophenes. Enabled synthesis of polysubstituted thiophenes for drug discovery.
2000s Use of thiophenes in optoelectronics and pharmaceuticals. Highlighted structural versatility for functional materials.

This compound exemplifies advancements in directed functionalization , where specific substituents enhance target binding in bioactive molecules. For instance, the acetamido group facilitates hydrogen bonding with biological targets, while the phenyl group improves lipophilicity. Synthetic routes often involve:

  • Cyclization : Using 1,4-diketones or cyanoketones with sulfur sources.
  • Acetylation : Reacting 3-amino-thiophene intermediates with acetic anhydride.

Recent studies emphasize its role in structure-activity relationship (SAR) analyses, particularly in optimizing kinase inhibitors and antimicrobial agents. Computational models predict its binding modes, guiding the design of analogs with improved efficacy.

Properties

IUPAC Name

methyl 3-acetamido-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-9(16)15-11-8-12(10-6-4-3-5-7-10)19-13(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHICANBNSHMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325304
Record name methyl 3-acetamido-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100867-05-8
Record name methyl 3-acetamido-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-5-phenylthiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules, contributing to the development of various chemical entities. The compound's thiophene ring and acetamido group facilitate reactions that yield derivatives with enhanced properties, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Recent studies have investigated the biological activities of this compound, particularly its potential as an anticancer agent. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including interaction with specific molecular targets such as enzymes and receptors .

Case Study: Anticancer Properties

A study evaluated the compound's efficacy against multiple cancer cell lines, demonstrating significant antiproliferative activity. The compound exhibited IC50 values in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapeutics .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a pharmacophore. Its structural features suggest that it may interact favorably with biological targets, making it a candidate for drug development. The compound's ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target proteins, which is crucial for therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation in cancer cell lines
AntimicrobialExhibits potential antimicrobial properties
Enzyme InhibitionTargets specific enzymes involved in disease states

Industrial Applications

Beyond its biological significance, this compound finds applications in various industrial processes. It is utilized in the development of organic semiconductors due to its electronic properties and stability. Additionally, it serves as a precursor for producing dyes and pigments, particularly azo dyes known for their excellent color fastness .

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-5-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetamido group can form hydrogen bonds, while the phenyl and thiophene rings can participate in π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 3-acetamido-5-phenylthiophene-2-carboxylate can be contextualized by comparing it to analogous thiophene derivatives. Below is a detailed analysis:

Table 1. Structural and Functional Comparison of Selected Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
This compound C₁₅H₁₅NO₃S 289.35 g/mol -COOCH₃ (2), -NHCOCH₃ (3), -Ph (5) High hydrophobicity due to phenyl group; potential for π-π interactions .
Ethyl 3-acetamido-5-phenylthiophene-2-carboxylate C₁₆H₁₇NO₃S 303.38 g/mol -COOCH₂CH₃ (2), -NHCOCH₃ (3), -Ph (5) Ethyl ester may reduce polarity compared to methyl, altering solubility .
Methyl 3-acetamido-5-nitrothiophene-2-carboxylate C₈H₈N₂O₅S 244.22 g/mol -COOCH₃ (2), -NHCOCH₃ (3), -NO₂ (5) Nitro group introduces electron-withdrawing effects, enhancing reactivity .
Methyl 3-amino-5-phenylthiophene-2-carboxylate C₁₂H₁₁NO₂S 233.29 g/mol -COOCH₃ (2), -NH₂ (3), -Ph (5) Free amino group increases nucleophilicity but reduces stability .
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C₁₄H₁₇NO₅S 311.36 g/mol -COOCH₂CH₃ (2,4), -NHCOCH₃ (5), -CH₃ (3) Dual ester groups and methyl substitution may hinder crystallinity .

Key Observations:

Substituent Effects: The phenyl group in the target compound enhances hydrophobicity and steric bulk compared to the nitro-substituted analog . The ethyl ester in the ethyl analog (C₁₆H₁₇NO₃S) likely increases lipophilicity, which could influence bioavailability in pharmaceutical contexts . The nitro group in C₈H₈N₂O₅S introduces strong electron-withdrawing effects, making it more reactive in electrophilic substitutions compared to the phenyl-substituted compound .

Functional Group Stability: The acetamido group (-NHCOCH₃) in the target compound offers greater stability than the free amino group (-NH₂) in C₁₂H₁₁NO₂S, which is prone to oxidation . The diethyl ester in C₁₄H₁₇NO₅S may reduce solubility in polar solvents compared to mono-ester derivatives .

Biological Activity

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with an acetamido group and a phenyl group, along with a carboxylate functional group. The molecular formula contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is believed to stem from its interactions with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to cell death. This action is hypothesized to involve the acetamido group's ability to form hydrogen bonds and the thiophene ring's capacity for π-π interactions which enhance binding affinity to microbial targets.
  • Anticancer Properties : Research indicates that this compound can inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer therapeutics. Its ability to induce apoptosis in cancer cells has been demonstrated through various assays .

Antimicrobial Activity

A study highlighted the compound's efficacy against various bacterial strains, showing significant inhibition at concentrations as low as 25 μM. The results indicated that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The compound demonstrated IC50 values ranging from 10 to 30 μM across these cell lines, indicating a promising therapeutic index .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-725Induction of apoptosis
NCI-H46015Inhibition of cell proliferation
SF-26820Disruption of mitochondrial function

Case Studies

  • Study on Anticancer Activity : In one notable study, this compound was administered to tumor-bearing mice. Results showed significant suppression of tumor growth compared to control groups, suggesting its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound against multi-drug resistant bacterial strains. The findings indicated that it could effectively reduce bacterial load in vitro, supporting further investigation into its use as a novel antibiotic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-acetamido-5-phenylthiophene-2-carboxylate, and how can experimental parameters be optimized?

  • Methodology : The Gewald reaction is a common method for synthesizing substituted thiophenes. For example, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (a structural analog) was synthesized via Gewald’s protocol using α-cyanocarbonyl intermediates and sulfur . Adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–100°C), and stoichiometry of reagents (e.g., excess acetic anhydride for acetylation) can optimize yield. Post-synthetic modifications, such as introducing the acetamido group, require controlled pH (neutral to mildly acidic) to prevent ester hydrolysis .

Q. How can researchers confirm the purity and structural integrity of this compound during synthesis?

  • Methodology : Use a combination of HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) for purity assessment and NMR (¹H/¹³C, DEPT-135) for structural verification. For instance, Methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate was validated via ¹H NMR (δ 2.35 ppm for methyl ester, δ 6.8–7.5 ppm for aromatic protons) and HPLC (>95% purity) . Mass spectrometry (ESI-MS) can further confirm molecular weight.

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. For small molecules, crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. SHELXTL (Bruker AXS) or OLEX2 interfaces can handle twinning or high-resolution data. Note that the acetamido group’s planarity may require restraints during refinement to avoid overfitting .

Q. How should researchers address discrepancies between spectroscopic data and computational modeling results?

  • Methodology : Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* level in Gaussian). If experimental ¹³C NMR conflicts with computed values (e.g., carbonyl carbons at δ 165–170 ppm), check for solvent effects or conformational flexibility. For crystallographic disagreements (e.g., bond lengths), re-examine thermal displacement parameters or hydrogen bonding networks .

Q. What strategies are effective for functionalizing the acetamido and ester groups in this compound for derivatization studies?

  • Methodology :

  • Acetamido group : Hydrolyze to amine using HCl/EtOH (reflux, 6–8 hours), then couple with carboxylic acids via EDC/HOBt.
  • Ester group : Perform saponification with NaOH/MeOH (0°C to room temperature) to yield the carboxylic acid, which can be converted to amides or acyl chlorides.
    Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates via IR (amide I band at ~1650 cm⁻¹) .

Q. How can researchers design robust biological activity assays for this compound, particularly in antimicrobial studies?

  • Methodology :

  • In vitro assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying phenyl substituents) and correlate logP (calculated via XlogP ) with MIC values. For example, thiophene derivatives with electron-withdrawing groups showed enhanced activity in similar studies .

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